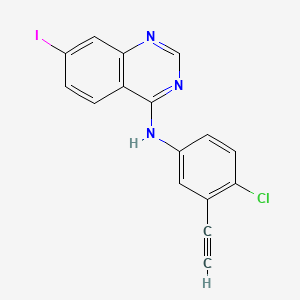
Egfr-IN-71
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-71 is a novel compound that functions as an inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various types of cancers, making it a significant target for cancer therapy .
Méthodes De Préparation
The preparation of Egfr-IN-71 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Egfr-IN-71 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Egfr-IN-71 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Employed in cell biology research to understand the role of EGFR in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress or have mutated EGFR.
Industry: Utilized in the development of new cancer therapies and diagnostic tools
Mécanisme D'action
Egfr-IN-71 exerts its effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the phosphorylation of specific tyrosine residues within the receptor’s intracellular domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The molecular targets and pathways involved include the Ras-Raf-MEK-ERK pathway and the PI3K-Akt pathway .
Comparaison Avec Des Composés Similaires
Egfr-IN-71 is compared with other similar compounds such as gefitinib, erlotinib, afatinib, and osimertinib. These compounds also target EGFR but differ in their chemical structure, potency, and specificity. For example:
Gefitinib: An EGFR inhibitor that binds to the ATP-binding site of the enzyme.
Erlotinib: Similar to gefitinib but with different pharmacokinetic properties.
Afatinib: A second-generation EGFR inhibitor that irreversibly binds to the receptor.
Osimertinib: A third-generation EGFR inhibitor that is effective against T790M mutation-positive non-small cell lung cancer
This compound is unique in its specific binding affinity and inhibitory effects on EGFR, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C16H9ClIN3 |
|---|---|
Poids moléculaire |
405.62 g/mol |
Nom IUPAC |
N-(4-chloro-3-ethynylphenyl)-7-iodoquinazolin-4-amine |
InChI |
InChI=1S/C16H9ClIN3/c1-2-10-7-12(4-6-14(10)17)21-16-13-5-3-11(18)8-15(13)19-9-20-16/h1,3-9H,(H,19,20,21) |
Clé InChI |
NLIGPBIDARIYKE-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=CC(=C3)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


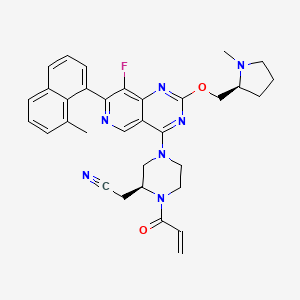
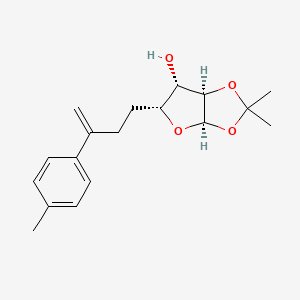
![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)




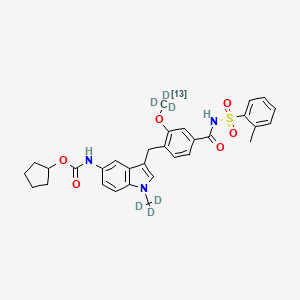

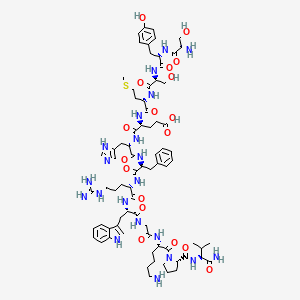
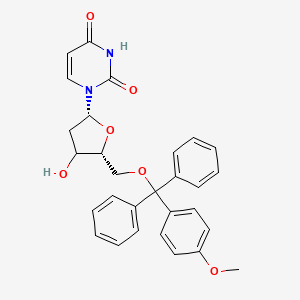
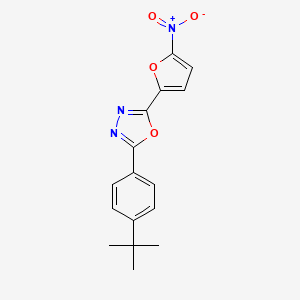
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)
